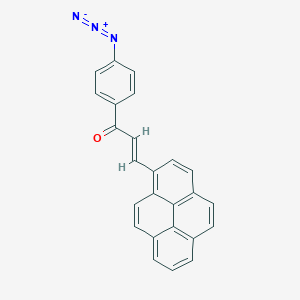

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one, also known as APP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APP is a fluorescent probe that can be used to label and visualize proteins in living cells, making it a valuable tool for studying cellular processes and protein interactions. In

Mécanisme D'action

The mechanism of action of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one involves the covalent binding of the azide group to the protein of interest. This covalent bond is formed through a copper-catalyzed azide-alkyne cycloaddition reaction, also known as click chemistry. The pyrene group of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one provides the fluorescent signal that allows the labeled protein to be visualized and tracked in living cells.

Biochemical and Physiological Effects:

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not interfere with protein function or stability, and it does not affect cellular viability or morphology. However, it is important to note that the labeling efficiency of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can vary depending on the protein of interest and the experimental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one for labeling proteins is its high specificity and selectivity. It can label proteins with high efficiency and minimal background labeling. Additionally, 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one is compatible with a wide range of experimental conditions, including live-cell imaging and high-throughput screening.

However, there are also some limitations to using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one in lab experiments. One limitation is that the labeling efficiency of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can be affected by the size and shape of the protein of interest, as well as the location of the labeling site. Additionally, the click chemistry reaction used to label proteins with 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can be sensitive to certain experimental conditions, such as pH and temperature.

Orientations Futures

There are many future directions for research involving 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one. One area of research is the development of new and improved labeling strategies using 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one, such as the use of different click chemistry reactions or the incorporation of other fluorophores. Another area of research is the application of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one in new areas of scientific research, such as neuroscience or cancer biology. Additionally, the use of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one in combination with other labeling techniques, such as genetic labeling or antibody labeling, could provide new insights into protein function and localization.

Méthodes De Synthèse

The synthesis of 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one involves a multistep process that starts with the preparation of 1-pyrenylacetic acid. This is followed by the reaction of 1-pyrenylacetic acid with thionyl chloride to form 1-pyrenylacetyl chloride. The next step involves the reaction of 1-pyrenylacetyl chloride with 4-azidophenol to form the intermediate product, 1-(4-azidophenyl)-3-(1-pyrenyl)-2-propen-1-ol. This intermediate is then oxidized to form the final product, 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one.

Applications De Recherche Scientifique

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has a wide range of applications in scientific research, particularly in the field of cell biology. It can be used to label and visualize proteins in living cells, allowing researchers to study protein localization, dynamics, and interactions. 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one has also been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. Additionally, 1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one can be used to study protein turnover and degradation, as well as protein trafficking and transport.

Propriétés

Nom du produit |

1-(4-Azidophenyl)-3-(1-pyrenyl)-2-propen-1-one |

|---|---|

Formule moléculaire |

C25H15N3O |

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

(E)-1-(4-azidophenyl)-3-pyren-1-ylprop-2-en-1-one |

InChI |

InChI=1S/C25H15N3O/c26-28-27-21-12-8-17(9-13-21)23(29)15-11-16-4-5-20-7-6-18-2-1-3-19-10-14-22(16)25(20)24(18)19/h1-15H/b15-11+ |

Clé InChI |

SKXBASPXCYOEDH-RVDMUPIBSA-N |

SMILES isomérique |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C/C(=O)C5=CC=C(C=C5)N=[N+]=[N-] |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |

SMILES canonique |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=CC(=O)C5=CC=C(C=C5)N=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)

![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)

![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)

![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)

![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)

![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)